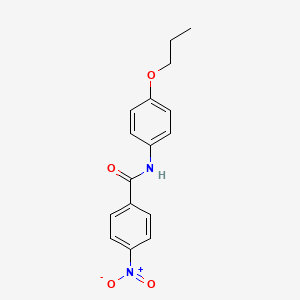

4-nitro-N-(4-propoxyphenyl)benzamide

Description

4-Nitro-N-(4-propoxyphenyl)benzamide (molecular formula: C₁₆H₁₆N₂O₄) is a benzamide derivative featuring a nitro group at the para position of the benzoyl ring and a propoxy substituent on the N-attached phenyl ring. For instance, the 2-propoxyphenyl isomer (4-nitro-N-(2-propoxyphenyl)benzamide) has a molecular weight of 300.31 g/mol, logP of 3.99 (indicating moderate lipophilicity), and a polar surface area of 63.5 Ų, suggesting moderate solubility in aqueous media . The para-propoxyphenyl variant likely exhibits similar physicochemical traits but may differ in molecular conformation due to substituent positioning.

Properties

Molecular Formula |

C16H16N2O4 |

|---|---|

Molecular Weight |

300.31 g/mol |

IUPAC Name |

4-nitro-N-(4-propoxyphenyl)benzamide |

InChI |

InChI=1S/C16H16N2O4/c1-2-11-22-15-9-5-13(6-10-15)17-16(19)12-3-7-14(8-4-12)18(20)21/h3-10H,2,11H2,1H3,(H,17,19) |

InChI Key |

MXLBGMCLSDOILY-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-nitro-N-(4-propoxyphenyl)benzamide typically involves the condensation of 4-nitrobenzoic acid with 4-propoxyaniline. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) to form the corresponding acyl chloride, which then reacts with the amine to yield the desired benzamide . The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or toluene.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity. The use of catalysts such as Lewis acids (e.g., aluminum chloride) can further enhance the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions

4-nitro-N-(4-propoxyphenyl)benzamide undergoes various chemical reactions, including:

Substitution: The propoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, or tin(II) chloride in hydrochloric acid.

Substitution: Alkyl halides with bases like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products Formed

Reduction: 4-amino-N-(4-propoxyphenyl)benzamide.

Substitution: Various alkyl-substituted derivatives of the original compound.

Scientific Research Applications

4-nitro-N-(4-propoxyphenyl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-nitro-N-(4-propoxyphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The propoxy group enhances the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents on the benzamide scaffold significantly influence molecular properties. Key analogs and their characteristics are summarized below:

*Estimated based on substituent contributions.

- Thermal Stability : The hydroxyl analog (N-(4-hydroxyphenyl)-4-nitrobenzamide) exhibits exceptional thermal stability (>300°C) due to intermolecular N–H···O and O–H···O hydrogen bonds, forming layered crystal structures . In contrast, the trifluoromethyl derivative (4-nitro-N-(3-(trifluoromethyl)phenyl)benzamide) may show lower thermal stability but improved metabolic resistance .

- Lipophilicity : The propoxy substituent in 4-nitro-N-(4-propoxyphenyl)benzamide likely increases logP compared to hydroxyl or methoxy analogs, enhancing membrane permeability but reducing solubility.

Pharmacological Activities

- Anticonvulsant Activity : Derivatives like 4-nitro-N-(2,6-dimethylphenyl)benzamide demonstrate potent anticonvulsant effects, surpassing phenytoin in maximal electroshock (MES) tests. The methyl groups likely enhance hydrophobic interactions with target receptors .

- Antitumor Potential: 4-Nitro-N-(3-phenylpropyl)benzamide (synthesized via acyl chloride coupling) shows preliminary antitumor activity, though its mechanism remains uncharacterized .

Structural and Crystallographic Differences

- Dihedral Angles: In 2-nitro-N-(4-nitrophenyl)benzamide, the dihedral angle between aromatic rings is 82.32°, creating a non-planar structure stabilized by intramolecular C–H···O bonds . The para-propoxyphenyl variant may adopt a more planar conformation if hydrogen bonding is optimized.

- Hydrogen Bonding : N-(4-hydroxyphenyl)-4-nitrobenzamide forms a 3D network via N–H···O and O–H···O interactions, whereas bromo analogs (e.g., 4-bromo-N-(2-nitrophenyl)benzamide) rely on weaker van der Waals forces .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.